

Technical Guide: (1,3E,5Z)-Undeca-1,3,5-triene-d5

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Compound of Interest

Compound Name: (1,3E,5Z)-Undeca-1,3,5-triene-d5

Cat. No.: B15135950

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific CAS Number or dedicated experimental data for the deuterated compound **(1,3E,5Z)-Undeca-1,3,5-triene-d5** has been identified in publicly available databases. This guide provides comprehensive information on the non-deuterated parent compound, (1,3E,5Z)-Undeca-1,3,5-triene, and discusses the scientific principles and applications of deuteration in drug development to serve as a foundational resource.

Introduction to (1,3E,5Z)-Undeca-1,3,5-triene

(1,3E,5Z)-Undeca-1,3,5-triene is a conjugated triene, a class of organic molecules characterized by three alternating double and single carbon-carbon bonds. This particular isomer has been identified as a flavor and fragrance agent and is also known by synonyms such as Cystophorene and Galbanolene.^{[1][2]} Its structural features make it a subject of interest in synthetic chemistry and potentially as a building block or pharmacophore in drug discovery.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of the non-deuterated parent compound.

Property	Value	Source
IUPAC Name	(3E,5Z)-undeca-1,3,5-triene	[1]
Synonyms	Cystophorene, (Z,E)-Undeca-1,3,5-triene, Galbanolene	[1][2]
CAS Number	19883-27-3[1][2][3], 51447-08-6[4][5]	
Molecular Formula	C ₁₁ H ₁₈	[1][3]
Molecular Weight	150.26 g/mol	[1][3]
Appearance	Colorless to pale yellow clear liquid (estimated)	[4]
Boiling Point	206.0 to 207.0 °C @ 760 mm Hg (estimated)	[4]
logP (o/w)	5.085 (estimated)	[4]
Solubility	Soluble in alcohol; Insoluble in water (0.8331 mg/L @ 25°C, est.)	[4]

The Role of Deuteration in Drug Development

Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium (D).[6] This modification can significantly alter the drug's metabolic profile without changing its fundamental shape or pharmacological target.

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[7] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), is the primary mechanism by which deuteration improves drug properties.[7]

Key benefits of deuteration include:

- Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[6]
- Enhanced Safety Profile: Reduced formation of potentially toxic metabolites.[7]
- Increased Efficacy: Higher plasma concentrations and prolonged exposure can improve therapeutic effects.[7]
- Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

The FDA considers deuterated drugs to be new chemical entities, offering a pathway for developing improved versions of existing medicines.[8] The first deuterated drug, Austedo® (deutetrabenazine), was approved by the FDA in 2017.[6][8]

Caption: Metabolic pathway comparison of standard vs. deuterated drugs.

Synthesis and Experimental Protocols

While a specific protocol for **(1,3E,5Z)-Undeca-1,3,5-triene-d5** is not available, general synthetic routes for non-deuterated undecatrienes often involve Wittig reactions or palladium-catalyzed cross-coupling reactions to stereoselectively form the conjugated double bond system.[9]

General Experimental Workflow for Triene Synthesis

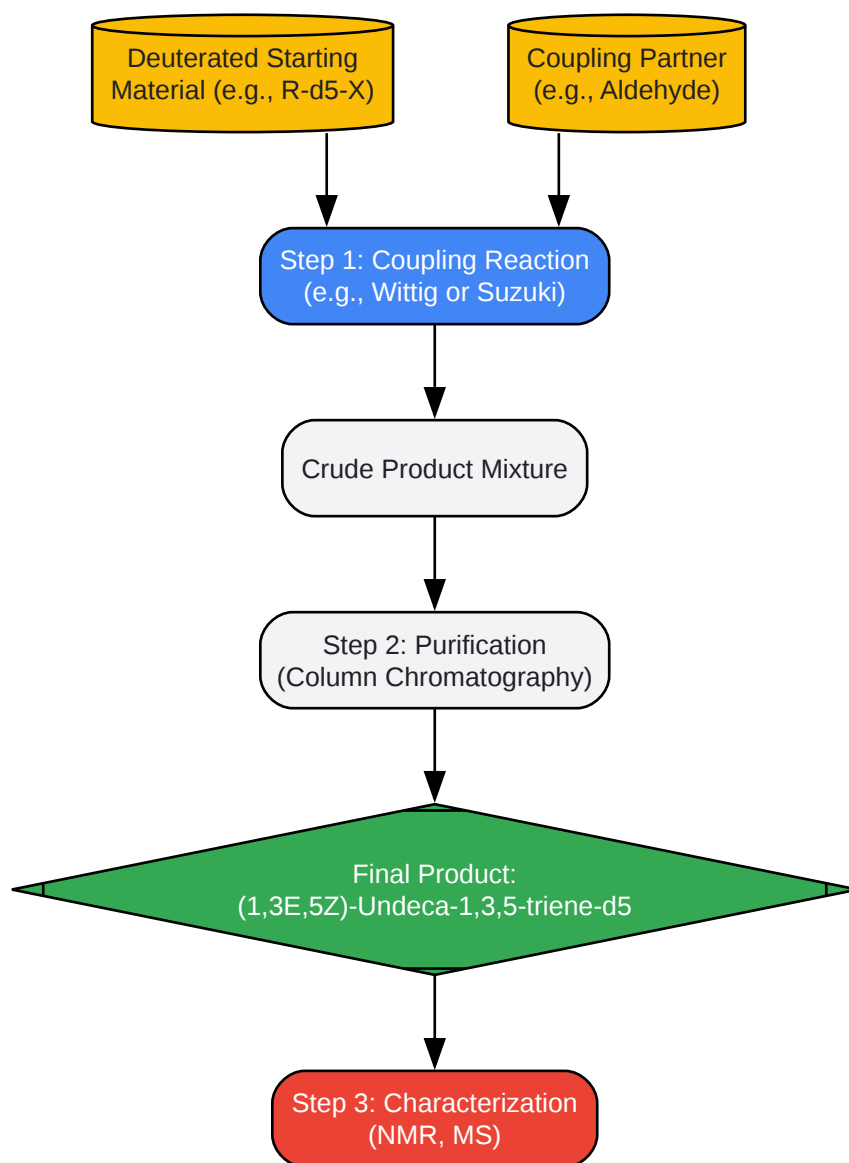
A plausible synthesis would involve the coupling of smaller, stereochemically defined fragments. Deuterium could be introduced by using a deuterated starting material, such as a deuterated aldehyde or a deuterated Wittig reagent.

Hypothetical Protocol for Deuteration:

- Preparation of Deuterated Precursor: A key starting material, for example, an alkyl halide, is synthesized with deuterium atoms at the desired positions. This can be achieved using deuterated reagents like lithium aluminum deuteride (LiAlD_4) for reductions or deuterated solvents in exchange reactions.
- Wittig Reaction: The deuterated precursor (e.g., a deuterated phosphonium ylide) is reacted with an appropriate aldehyde or ketone containing the remainder of the carbon skeleton. The

geometry of the resulting double bond (E/Z) is controlled by the choice of reagents and reaction conditions.

- Purification: The final product is isolated and purified from the reaction mixture using standard laboratory techniques such as column chromatography.
- Characterization: The structure, stereochemistry, and isotopic enrichment of the final deuterated compound are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



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